5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide
Overview
Description
5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide is a chemical compound with the molecular formula C8H6Cl2F2N2O and a molar mass of 255.05 g/mol . This compound is known for its unique structural properties, which include two chlorine atoms and two fluorine atoms attached to a nicotinamide backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide typically involves the reaction of 5,6-dichloronicotinic acid with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide undergoes various chemical reactions, including:
Scientific Research Applications
5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide can be compared with other similar compounds such as:
5,6-Dichloronicotinamide: This compound lacks the diflu
Properties
IUPAC Name |
5,6-dichloro-N-(2,2-difluoroethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2N2O/c9-5-1-4(2-13-7(5)10)8(15)14-3-6(11)12/h1-2,6H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVWTIFMQISVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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